![molecular formula C18H19ClN6O2 B2820788 7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-75-3](/img/structure/B2820788.png)
7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It belongs to the class of compounds known as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, which yields 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to produce 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone . The final step involves the treatment of this product with alkylamines, resulting in the desired compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, the heating of the resulting product with hydrochloric acid, and the treatment of the resulting product with alkylamines .Aplicaciones Científicas De Investigación
Cardiovascular Activity and Adrenergic Receptor Affinity
Research on derivatives of similar purine compounds has shown potential cardiovascular activity, including antiarrhythmic and hypotensive effects. One study explored the synthesis and cardiovascular activity of various 8-alkylamino-1,3-dimethyl-7-substituted derivatives, finding some compounds with strong prophylactic antiarrhythmic activity and others exhibiting hypotensive activity. These compounds also showed weak affinity for alpha1- and alpha2-adrenergic receptors, suggesting their potential for targeted cardiovascular treatments (Chłoń-Rzepa et al., 2004).
Antidepressant and Anxiolytic Properties
Another study focused on the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione, which were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activities. Some derivatives exhibited antidepressant-like and anxiolytic-like activities in animal models, highlighting the therapeutic potential of these compounds in treating mood disorders (Chłoń-Rzepa et al., 2013).
Multitarget Drugs for Neurodegenerative Diseases
The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones aimed at improving water solubility while evaluating their affinity for adenosine receptor subtypes and monoamine oxidases (MAO) inhibition revealed compounds with dual or triple-target-directed activities. Such compounds are considered promising for symptomatic and potentially disease-modifying treatments of neurodegenerative diseases, offering an advantage over single-target therapeutics (Brunschweiger et al., 2014).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, developed through the bonding of a precursor similar in complexity to the compound , demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This innovative approach also showed potential for detoxification applications, emphasizing the versatility of chemical modifications in enhancing the utility of materials for health and safety applications (Ren et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further investigation into its biological activities, given that similar compounds have shown significant in vivo antitumor and antiviral activity . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential uses in medical applications.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHTQAOCAVGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

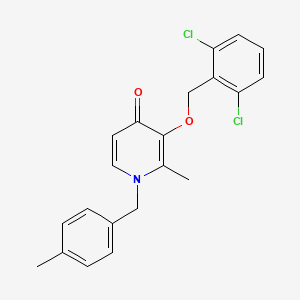

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2820712.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide](/img/structure/B2820713.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2820714.png)
![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)
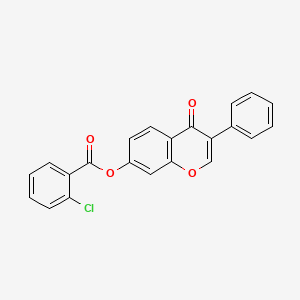
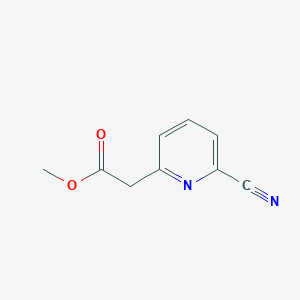
![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)

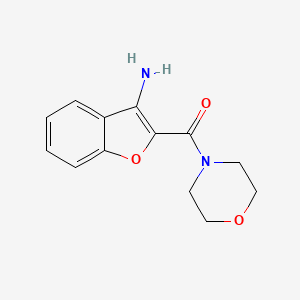

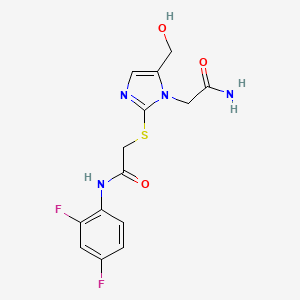
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)